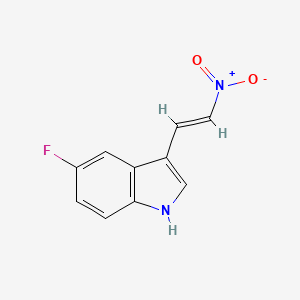

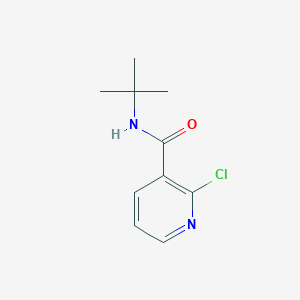

N-(3-氨基苯基)-2-(3,4-二甲基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound that is likely to be an intermediate or a product in organic synthesis, particularly in the pharmaceutical industry. While the specific compound is not directly mentioned in the provided papers, similar compounds with substituted phenyl groups and acetamide functionalities are discussed. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenols with amines and acyl chlorides or esters to form the corresponding acetamide derivatives. For example, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is achieved by reacting various substituted 2-aminophenols with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray crystallography. For instance, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions such as N1-H1···O2 and N2-H2B···N1 . These findings suggest that N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide may also exhibit similar hydrogen bonding patterns, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions due to their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The presence of the acetamide group and substituted phenyl rings in N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide suggests that it may also undergo reactions with nucleophiles or electrophiles, potentially leading to the formation of heterocycles or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and solubility. The substituted acetamides discussed in the papers are characterized by spectroscopic techniques such as FAB mass spectrometry, IR, and NMR spectroscopy , . These techniques provide information about the functional groups present and the electronic environment within the molecules. The solubility and melting points of these compounds are not directly mentioned but can be inferred to vary based on the nature of the substituents and the overall molecular structure.

科学研究应用

抗癌活性

N-(3-氨基苯基)-2-(3,4-二甲基苯氧基)乙酰胺在癌症研究领域已得到探索。Sharma 等人 (2018) 的一项研究讨论了相关化合物的合成和分子对接分析,突出了其作为靶向 VEGFr 受体的抗癌药物的潜力 (Sharma 等人,2018)。此外,Yurttaş 等人 (2015) 合成了 N-[4-(苯并噻唑-2-基)苯基]乙酰胺的衍生物,对各种癌细胞系表现出相当大的抗癌活性 (Yurttaş 等人,2015)。

抗惊厥活性

Pękala 等人 (2011) 合成了一系列反式和顺式-2-(2,6-二甲基苯氧基)-N-(2-羟基环己基)乙酰胺,并研究了它们的抗惊厥活性,发现一种化合物在小鼠模型中特别有效 (Pękala 等人,2011)。

农业应用

Olszewska 等人 (2011、2009) 通过 X 射线粉末衍射表征了类似化合物的 N 衍生物,表明它们具有作为杀虫剂的潜力 (Olszewska 等人,2011),(Olszewska 等人,2009)。

抗真菌剂

Bardiot 等人 (2015) 发现 2-(2-氧代吗啉-3-基)-乙酰胺衍生物作为广谱抗真菌剂,可对抗各种真菌物种,包括念珠菌和曲霉 (Bardiot 等人,2015)。

抗炎和镇痛特性

研究还集中在 N-(3-氨基苯基)-2-(3,4-二甲基苯氧基)乙酰胺等化合物的抗炎和镇痛特性上。Rani 等人 (2014) 开发了一系列衍生物,在抗炎和镇痛活性方面显示出有希望的结果 (Rani 等人,2014)。

环境应用

Houdier 等人 (2000) 报告了使用相关化合物作为分子探针来测量环境水样中的羰基化合物,展示了其在环境监测中的应用 (Houdier 等人,2000)。

属性

IUPAC Name |

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIAUPRXCGOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)